molecular formula C24H25NO4 B3001580 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2219379-46-9

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B3001580
CAS No.: 2219379-46-9
M. Wt: 391.467
InChI Key: QQBNCDZZZCKTQT-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a cyclopropane ring directly attached to a piperidine moiety, with the piperidine nitrogen protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid group on the cyclopropane enhances its reactivity, making it a versatile building block in peptide and organic synthesis .

Molecular Formula: C₂₄H₂₅NO₄ Molar Mass: 391.46 g/mol CAS Number: 2219379-46-9 Key Applications:

  • Used in solid-phase peptide synthesis (SPPS) to introduce steric constraints via the cyclopropane ring, improving peptide stability .
  • Acts as a precursor for bioorthogonal reactions due to the strained cyclopropane ring .

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)24(11-12-24)16-9-13-25(14-10-16)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBNCDZZZCKTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid, also known by its CAS number 2219379-46-9, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of the compound is C24H25NO4C_{24}H_{25}NO_{4} with a molecular weight of approximately 391.46 g/mol. The structure includes a piperidine ring and a cyclopropane carboxylic acid moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, related compounds with similar structural features have shown various pharmacological effects. These include:

  • Antimicrobial Activity : Compounds with piperidine and cyclopropane structures have been investigated for their antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant Properties : Some studies suggest that compounds with similar frameworks may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in cells.

In Vitro Studies

Research has indicated that derivatives of similar compounds can inhibit specific enzymes linked to disease pathways. For example, studies on related piperidine derivatives have demonstrated inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is implicated in several diseases including cancer and autoimmune disorders .

Case Studies

  • Antiviral Activity : A study focused on piperidine derivatives showed promising results in inhibiting viral replication in cell-based assays. This suggests potential applications in antiviral drug development.
  • Anticancer Potential : Some analogs have been tested for their cytotoxic effects on cancer cell lines, indicating that modifications to the piperidine or cyclopropane structures could enhance their efficacy as anticancer agents.

Data Tables

Property Value
Molecular FormulaC24H25NO4
Molecular Weight391.46 g/mol
CAS Number2219379-46-9
Structural FeaturesPiperidine, Cyclopropane
Biological Activity Related Compounds
AntimicrobialPiperidine derivatives
AntioxidantSimilar structural analogs
AntiviralPiperidine-based compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related Fmoc-protected piperidine derivatives, focusing on molecular features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Structure Highlight Molecular Formula Molar Mass (g/mol) Key Applications CAS Number Reference
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Cyclopropane-carboxylic acid core C₂₄H₂₅NO₄ 391.46 Peptide synthesis, constrained analogs 2219379-46-9
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid Oxazole heterocycle replaces cyclopropane C₂₄H₂₂N₂O₅ 418.44 Heterocyclic drug intermediates 2137862-31-6
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic acid Propanoic acid chain instead of cyclopropane C₂₃H₂₅NO₄ 379.45 Anticancer drug synthesis 154938-68-8
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid (FMOC-AMCP-OH) Aminomethyl linker between Fmoc and cyclopropane C₂₀H₁₉NO₄ 337.37 Peptide backbone modification 1263045-62-0
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid Piperidine-2-carboxylic acid stereoisomer C₂₁H₂₁NO₄ 351.40 Chiral peptide synthesis 101555-63-9

Key Findings:

Structural Impact on Reactivity: The cyclopropane ring in the target compound introduces significant steric hindrance compared to linear chains (e.g., propanoic acid in ), which can slow down reaction kinetics but improve metabolic stability in therapeutic peptides . The oxazole derivative () exhibits enhanced aromaticity, favoring π-π stacking in drug-receptor interactions.

Stereochemical Considerations :

  • The (S)-configured piperidine-2-carboxylic acid () is critical for chiral specificity in bioactive peptides, whereas the target compound’s piperidine-4-yl substitution offers conformational flexibility .

Applications in Drug Discovery: The propanoic acid analog () is utilized in synthesizing piperidine-containing anticancer agents due to its balance of hydrophobicity and carboxylic acid reactivity. FMOC-AMCP-OH () is preferred for introducing cyclopropane constraints without direct piperidine linkage, enabling unique peptide topologies.

Physicochemical Properties :

  • Solubility : The oxazole derivative () has lower aqueous solubility due to its aromatic ring, while the target compound’s cyclopropane enhances lipophilicity, favoring membrane permeability .
  • Thermal Stability : The tert-butyl peroxide derivative () of a related Fmoc-piperidine compound decomposes at 160°C, suggesting similar thermal sensitivity for the target compound .

Safety and Handling: Limited toxicity data exist for most compounds, but general precautions (e.g., avoiding skin contact, using ventilation) are advised for Fmoc-protected acids .

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